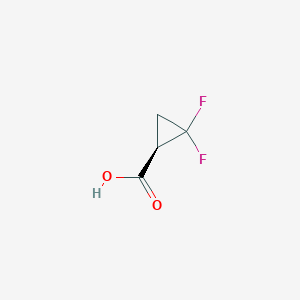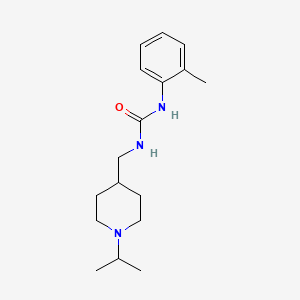![molecular formula C11H16N2O2 B2367479 2-[3-(aminomethyl)phenoxy]-N-ethylacetamide CAS No. 926229-20-1](/img/structure/B2367479.png)
2-[3-(aminomethyl)phenoxy]-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(aminomethyl)phenoxy]-N-ethylacetamide” is a chemical compound with the molecular formula C11H16N2O2 . It is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “2-[3-(aminomethyl)phenoxy]-N-ethylacetamide” is 1S/C11H16N2O2.ClH/c1-2-13-11(14)8-15-10-5-3-4-9(6-10)7-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H . This indicates that the molecule consists of an ethylacetamide group attached to a phenyl ring through an oxygen atom (forming an ether), with an aminomethyl group also attached to the phenyl ring.Physical And Chemical Properties Analysis
“2-[3-(aminomethyl)phenoxy]-N-ethylacetamide” is a powder at room temperature . Its molecular weight is 244.72 .Applications De Recherche Scientifique
Diuretic and Saluretic Activities
Research has identified a class of Mannich bases and aminomethyl derivatives, including Ethyl [2,3-dichloro-4-[3-(aminomethyl)-4-hydroxybenzoyl]phenoxy]acetate, which show potent diuretic and saluretic activities. These compounds are notable for their high-ceiling diuretic effects, and their synthesis and testing have provided valuable insights into the relationship between molecular structure and diuretic activity (Lee et al., 1984).
Synthesis and Pharmacological Properties
The Leuckart synthesis method has been employed to create novel acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide. These compounds have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The structure and pharmacological properties of these derivatives have been extensively studied, highlighting their potential in medicinal chemistry (Rani et al., 2016).
Application in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a related compound, serves as an intermediate in the synthesis of antimalarial drugs. Research has explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using various acyl donors. This synthesis is crucial for the development of effective antimalarial drugs (Magadum & Yadav, 2018).
Development of pH Sensitive Probes
The modification of the 2-aminophenol group has led to the development of a series of pH-sensitive probes. These probes, derived from modifications like N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, have practical applications in measuring intracellular pH, vital for various biomedical research areas (Rhee et al., 1995).
Synthesis of Anticancer Agents
Synthesis of 2-(substituted phenoxy) acetamide derivatives has been explored for potential anticancer, anti-inflammatory, and analgesic activities. One of the synthesized compounds, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, displayed significant activities in these areas, suggesting its potential as a therapeutic agent (Rani et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-[3-(aminomethyl)phenoxy]-N-ethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-13-11(14)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALUZDRRZZDJGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC=CC(=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2367398.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2367399.png)
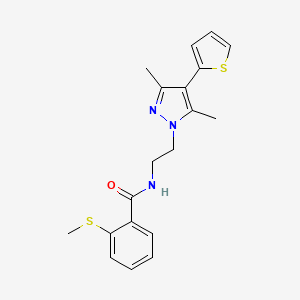
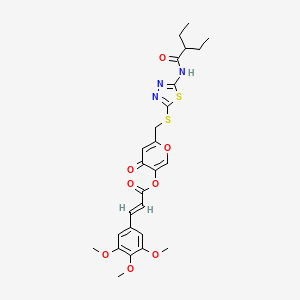
![1,3-Dimethyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2367402.png)
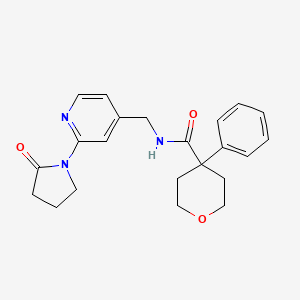
![5-methyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2367405.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2367413.png)


![5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2367416.png)
